molecular formula C14H10ClNO2 B12629008 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile CAS No. 920036-15-3

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile

Cat. No.: B12629008
CAS No.: 920036-15-3
M. Wt: 259.69 g/mol
InChI Key: MUSJIJQUFWIQTJ-UHFFFAOYSA-N
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Description

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile is a chemical compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile typically involves the reaction of 3-hydroxy-5-methylphenol with 3-chloro-5-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted benzene ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(3-hydroxyphenoxy)Benzonitrile
  • 3-chloro-5-(3-methylphenoxy)Benzonitrile
  • 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzaldehyde

Uniqueness

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

920036-15-3

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

3-chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H10ClNO2/c1-9-2-12(17)7-13(3-9)18-14-5-10(8-16)4-11(15)6-14/h2-7,17H,1H3

InChI Key

MUSJIJQUFWIQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)O

Origin of Product

United States

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